1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of corresponding pyrazole alcohols.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-pyrrole: Known for its biological activities, including antimicrobial and anticancer properties.
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(4-chlorophenyl)-3-phenyl-1H-imidazole: Another heterocyclic compound with potential medicinal applications
Uniqueness
1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol stands out due to its unique combination of a pyrazole ring with both phenyl and 4-chlorophenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11ClN2O |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
InChI Key |
MUGSUPGCCJLRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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